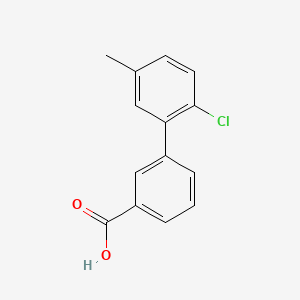

2'-Chloro-5'-methylbiphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-chloro-5-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-5-6-13(15)12(7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJPLAGDNFJVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681781 | |

| Record name | 2'-Chloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-22-6 | |

| Record name | 2'-Chloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction involves oxidative addition of a chloro- or bromo-substituted aryl halide to Pd(0), transmetallation with a methyl-substituted boronic acid, and reductive elimination to form the biphenyl bond. Key parameters include:

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 85–92% |

| Base | K₂CO₃ or Cs₂CO₃ | pH 9–10 |

| Solvent | Dioxane/Water (4:1) | Stabilizes Pd |

| Temperature | 80–100°C | Accelerates coupling |

For example, coupling 3-bromo-2-chlorobenzoic acid with 5-methylphenylboronic acid in dioxane/water at 90°C for 12 hours yields the biphenyl intermediate. The carboxylic acid group is often protected as a methyl ester to prevent side reactions during coupling.

Halogenation Strategies: Introducing the Chlorine Substituent

Post-coupling, chlorination is performed to install the 2'-chloro group. Two methods dominate:

Direct Electrophilic Chlorination

Using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃:

This method risks over-chlorination, necessitating careful stoichiometry. A patent describing analogous chlorination of pyridine derivatives highlights the use of 1,2,4-trichlorobenzene as a solvent to moderate reactivity.

Directed Ortho-Metalation (DoM)

A more selective approach employs lithium diisopropylamide (LDA) to deprotonate the ortho position, followed by quenching with Cl⁺ sources (e.g., NCS):

This method achieves >90% regioselectivity but requires anhydrous conditions.

Carboxylation: Installing the Acidic Functional Group

The carboxylic acid group is introduced via oxidation or carbonylation:

Oxidation of Methyl Esters

Hydrolysis of a pre-installed methyl ester using NaOH or LiOH:

Yields exceed 95% when conducted in refluxing ethanol.

Palladium-Catalyzed Carbonylation

Insertion of CO into a C–X bond using Pd catalysts:

This method is less common due to the high pressure required for CO handling.

Industrial-Scale Considerations

A patent detailing the synthesis of 2-chloro-5-methylpyridine provides insights into scalable processes:

-

Solvent Choice : High-boiling solvents like 1,2,4-trichlorobenzene stabilize intermediates during chlorination.

-

Catalyst Recovery : Pd catalysts are recycled via filtration or extraction, reducing costs.

-

Safety Protocols : Chlorine gas is handled in closed systems with scrubbers to neutralize HCl byproducts.

Chemical Reactions Analysis

Types of Reactions: 2’-Chloro-5’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed:

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2’-Chloro-5’-methylbiphenyl-3-carboxylic acid is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving the interaction of biphenyl derivatives with biological systems.

Medicine: Potential use in the development of pharmaceutical compounds due to its unique structural properties.

Industry: As an intermediate in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2’-Chloro-5’-methylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorine and methyl groups on the biphenyl ring influence its reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Substituent Positional Isomers

- 4-Chloro-3'-methylbiphenyl-3-carboxylic Acid Synthesized via Pd-catalyzed Suzuki-Miyaura coupling (), this positional isomer has chlorine at the 4 position and methyl at 3'.

5-Chloro-4'-methyl-[1,1'-biphenyl]-2-carboxylic Acid (CAS: 135070-65-4)

Chlorine at the 5 position and methyl at 4' () create distinct electronic effects. The para-methyl group may stabilize the biphenyl system via hyperconjugation, while the meta-chlorine could increase acidity relative to the target compound.

Functional Group Variations

- 2'-Chloro-4'-methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic Acid (CAS: 1261967-52-5) The addition of a nitro group at the 5 position introduces strong electron-withdrawing effects, significantly lowering the pKa of the carboxylic acid compared to the non-nitrated target compound (). This enhances reactivity in esterification or amidation reactions.

Substituent Electronic Effects

2'-Fluoro-5'-methylbiphenyl-3-carboxylic Acid (CAS: 1178458-04-2)

Fluorine’s smaller size and higher electronegativity (vs. chlorine) may lead to weaker intermolecular interactions, lowering melting points compared to the target compound ().3''-Chloro-5''-fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic Acid

The methoxy group at 5 (electron-donating) counterbalances electron-withdrawing chloro and fluoro groups, modulating electronic density on the carboxylic acid ().

Key Properties (Inferred)

| Compound | Substituents | Expected Acidity (pKa) | Solubility (Polar Solvents) |

|---|---|---|---|

| 2'-Cl-5'-Me-biphenyl-3-COOH | 2'-Cl, 5'-Me | ~3.5–4.0 | Moderate |

| 2'-Cl-4'-Me-5-NO2-biphenyl-3-COOH | 2'-Cl, 4'-Me, 5-NO2 | ~2.8–3.3 | Low |

| 3'-Cl-5'-F-2'-Me-biphenyl-4-COOH | 3'-Cl, 5'-F, 2'-Me | ~3.2–3.7 | High |

Note: pKa and solubility estimates are based on substituent electronic effects and literature precedents.

Biological Activity

2'-Chloro-5'-methylbiphenyl-3-carboxylic acid (CAS No. 1215206-22-6) is an organic compound belonging to the biphenyl carboxylic acid family. Its unique structure, characterized by a chlorine atom at the 2' position and a methyl group at the 5' position, positions it as a compound of interest in various biological and pharmaceutical research contexts. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Mechanism of Biological Activity

The biological activity of this compound is influenced by its ability to interact with various biological macromolecules. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding with proteins and enzymes. The presence of chlorine and methyl groups affects the lipophilicity and overall reactivity of the compound, influencing its pharmacokinetic properties.

Anticancer Activity

Recent studies have indicated that biphenyl carboxylic acids exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study investigating the effects of biphenyl derivatives on cancer cell lines demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This suggests a promising potential for further development as an anticancer agent.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Research indicates that biphenyl carboxylic acids can inhibit pro-inflammatory cytokines, which play a crucial role in inflammation-related diseases.

Research Findings:

In vitro assays showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:

| Parameter | Value |

|---|---|

| pKa | ~4.5 |

| LogP | ~3.0 |

| Bioavailability | TBD |

| Volume of Distribution | TBD |

These parameters suggest moderate lipophilicity, which may facilitate oral bioavailability while also indicating potential challenges in CNS penetration due to its acidic nature.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound.

| Compound | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 2'-Bromo-5'-methylbiphenyl-3-carboxylic acid | High | Moderate |

| 4-Chlorobiphenyl-3-carboxylic acid | Low | High |

This table illustrates that while some analogs may exhibit stronger anticancer properties, this compound shows notable anti-inflammatory effects, making it a candidate for dual-action therapeutic strategies.

Q & A

Basic: What are the established synthetic routes for 2'-Chloro-5'-methylbiphenyl-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves a multi-step halogenation and coupling strategy. Starting from a biphenyl precursor, the methyl and chlorine substituents are introduced via Friedel-Crafts alkylation or electrophilic substitution, followed by oxidation of a methyl group to the carboxylic acid. For example:

- Step 1: Methylation at the 5'-position using methyl halides in the presence of Lewis acids like AlCl₃.

- Step 2: Chlorination at the 2'-position using chlorinating agents (e.g., Cl₂, SOCl₂) under controlled conditions to avoid overhalogenation.

- Step 3: Oxidation of a methyl group (if introduced as a side chain) to a carboxylic acid using KMnO₄ or CrO₃ in acidic media.

Purification is achieved via recrystallization or column chromatography .

Advanced: How can crystallographic data contradictions be resolved for this compound?

Methodological Answer:

Contradictions in crystallographic data (e.g., disordered substituents, twinning) require robust refinement tools. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its ability to handle high-resolution data and twinning. Key steps include:

- Data Collection: Ensure high-resolution diffraction data (≤1.0 Å) to resolve positional ambiguities.

- Refinement: Use restraints for disordered atoms and apply the TWIN/BASF commands in SHELXL for twinned crystals.

- Validation: Cross-validate results with PLATON or Mercury to check for overfitting. This approach is critical for biphenyl derivatives with bulky substituents .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

Purity is assessed via:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and detect residual solvents (e.g., DMSO-d₆ as a solvent).

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z ~260).

- Elemental Analysis: Confirmation of C, H, Cl, and O percentages within ±0.3% of theoretical values .

Advanced: How do computational methods predict substituent reactivity in this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to model electronic effects:

- Electron-Withdrawing Effects: The chlorine atom at 2' increases the carboxylic acid's acidity by stabilizing the deprotonated form via inductive effects.

- Steric Effects: Methyl groups at 5' may hinder nucleophilic attack at the 3-carboxylic acid position.

- Reactivity Prediction: Fukui indices identify electrophilic/nucleophilic sites, guiding functionalization strategies (e.g., amidation, esterification) .

Basic: What substituent effects influence the compound's acidity and solubility?

Methodological Answer:

- Acidity: The chlorine atom (electron-withdrawing) lowers the pKa of the carboxylic acid (~2.5–3.0) compared to unsubstituted biphenyl-3-carboxylic acid (pKa ~4.2).

- Solubility: The methyl group enhances lipophilicity, reducing aqueous solubility. Use polar aprotic solvents (e.g., DMF, DMSO) for reactions.

- Crystallinity: Bulky substituents promote π-π stacking, favoring crystalline forms suitable for X-ray analysis .

Advanced: How can polymorphic forms be systematically identified and characterized?

Methodological Answer:

Polymorph screening involves:

- PXRD: Compare experimental diffractograms with simulated patterns from single-crystal data.

- DSC/TGA: Identify thermal transitions (melting points, decomposition) unique to each polymorph.

- Computational Modeling: Use Materials Studio or Mercury to predict stable packing modes.

- Solvent Screening: Recrystallize from 10+ solvents (e.g., ethanol, acetonitrile) to induce different crystal forms .

Advanced: How to optimize Suzuki-Miyaura cross-coupling for biphenyl intermediates?

Methodological Answer:

For synthesizing biphenyl cores:

- Catalyst: Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids.

- Conditions: Maintain anhydrous conditions, 80–100°C in THF/H₂O (3:1) with Na₂CO₃ as base.

- Work-Up: Quench with NH₄Cl, extract with ethyl acetate, and purify via flash chromatography (hexane:EtOAc). Monitor coupling efficiency via TLC (Rf ~0.4) .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.